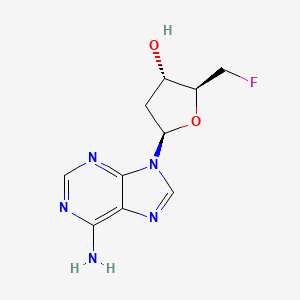

5'-Fluoro-2',5'-Dideoxyadenosine

描述

Structure

3D Structure

属性

分子式 |

C10H12FN5O2 |

|---|---|

分子量 |

253.23 g/mol |

IUPAC 名称 |

(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-(fluoromethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H12FN5O2/c11-2-6-5(17)1-7(18-6)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2H2,(H2,12,13,14)/t5-,6+,7+/m0/s1 |

InChI 键 |

QKUCDAPGYBWICH-RRKCRQDMSA-N |

手性 SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CF)O |

规范 SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CF)O |

产品来源 |

United States |

Synthetic Methodologies for 5 Fluoro 2 ,5 Dideoxyadenosine and Analogues

Chemical Synthesis Approaches for 5'-Fluoro-2',5'-Dideoxyadenosine

The chemical synthesis of this compound and its analogues is often characterized by multi-step processes and challenges in achieving high yields.

Conventional Multistep Synthetic Routes

Conventional chemical syntheses of fluorinated nucleosides, including this compound, typically involve the direct fluorination of a pre-formed nucleoside. This linear approach, while conceptually straightforward, often suffers from low yields due to the formation of unstable intermediates. nih.govmdpi.com The process generally begins with a readily available starting material, such as 2'-deoxyadenosine (B1664071), which undergoes a series of protection and deprotection steps to selectively introduce the fluorine atom at the 5'-position.

Improved High-Yielding Synthesis Strategies

Recognizing the limitations of conventional methods, researchers have focused on developing improved synthesis strategies to enhance the yield of 5'-fluorinated nucleosides. One successful approach involves the glycosylation of a fluorine-containing sugar with a suitable heterocyclic base. nih.gov While this convergent strategy can provide a variety of fluoro-nucleosides, it often faces challenges with stereoselectivity, particularly for 2'-deoxyribosyl sugars. nih.gov

A significant advancement in the synthesis of 5'-fluoro-5'-deoxyadenosine (B1198245) and its analogues involves a method that proceeds through more stable intermediates. nih.gov This strategy has been shown to provide a more general and higher-yielding route to N6-substituted 5'-fluoro-5'-deoxyadenosines. nih.gov

Application of Specific Fluorinating Reagents

The choice of fluorinating agent is critical in the synthesis of fluorinated nucleosides. Diethylaminosulfur trifluoride (DAST) is a versatile and widely used reagent for the one-step conversion of a hydroxyl group to a fluorine atom. mdpi.comnih.gov DAST can effectively replace primary, secondary, and tertiary hydroxyl groups with fluorine, typically proceeding through an SN2 mechanism with complete inversion of configuration. nih.gov

In the context of nucleoside chemistry, DAST has been employed for the direct fluorination of the sugar moiety. mdpi.comresearchgate.net For instance, the nucleophilic fluorination of a 2′-α-hydroxy group with DAST can yield the corresponding β-fluorinated intermediate, although this can sometimes be accompanied by elimination and hydrolysis byproducts, leading to lower yields. mdpi.com

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a powerful alternative to chemical methods, often providing high selectivity and milder reaction conditions.

Fluorinase Enzyme (from Streptomyces cattleya) Catalyzed Biosynthesis

The fluorinase enzyme, isolated from the bacterium Streptomyces cattleya, is a key biocatalyst in the biosynthesis of fluorometabolites. nih.govnih.govuniprot.org This enzyme catalyzes the formation of a carbon-fluorine bond by reacting S-adenosyl-L-methionine (SAM) with a fluoride (B91410) ion to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA) and L-methionine. nih.govuniprot.org

The fluorinase has also been shown to catalyze the reverse reaction, combining 5'-FDA and L-methionine to generate SAM and a fluoride ion. nih.gov This reversibility has been exploited to explore the enzyme's substrate specificity.

Substrate Specificity of Fluorinase with 2'-Deoxyadenosine

A significant finding is that the fluorinase from Streptomyces cattleya can accept 2'-deoxyadenosine derivatives as substrates. nih.govrsc.org This discovery opened the door to the enzymatic synthesis of this compound.

Research has demonstrated that the enzyme can process analogues such as 2',5'-dichloro-2',5'-dideoxyadenosine. nih.gov Although these 2'-deoxy analogues are processed less efficiently than the natural substrate, this enzymatic route provides a viable method for the synthesis of 2'-deoxy (DNA) structural series of fluorinated nucleosides. nih.gov The ability of the fluorinase to accommodate these modified substrates indicates that a planar ribose conformation is not a strict requirement for C-F bond formation. nih.gov

| Substrate | Product | Relative Efficiency |

|---|---|---|

| S-adenosyl-L-methionine (SAM) + F⁻ | 5'-fluoro-5'-deoxyadenosine (5'-FDA) | High |

| 2'-deoxy-S-adenosyl-L-methionine (2'd-SAM) + F⁻ | This compound | Processed |

| 5'-chloro-5'-deoxyadenosine (B559659) (5'-ClDA) + L-methionine | S-adenosyl-L-methionine (SAM) | More efficient than 5'-FDA in reverse reaction |

| 2',5'-dichloro-2',5'-dideoxyadenosine + L-methionine | 2'-deoxy-S-adenosyl-L-methionine (2'd-SAM) | Processed |

Mechanistic Elucidation of Fluorinase-Mediated C-F Bond Formation

The formation of the carbon-fluorine (C-F) bond in 5'-fluoro-5'-deoxyadenosine (5'-FDA) and its analogs, including this compound, is catalyzed by the unique enzyme known as fluorinase. wikipedia.orgnumberanalytics.com This enzyme facilitates what is mechanistically understood as an SN2-type nucleophilic substitution reaction. wikipedia.orgacsgcipr.org In this reaction, a fluoride ion acts as the nucleophile, attacking the C-5' position of the ribose sugar in the co-factor S-adenosyl-L-methionine (SAM). wikipedia.org This attack leads to the displacement of L-methionine, which serves as a neutral leaving group, resulting in the formation of 5'-FDA. wikipedia.org

The fluorinase enzyme, originally isolated from the bacterium Streptomyces cattleya, is the only known enzyme capable of catalyzing the formation of the highly stable C-F bond in this manner. wikipedia.orgresearchgate.net Despite the significant rate enhancement provided by the enzyme (estimated to be 10⁶ to 10¹⁵ times faster than the uncatalyzed reaction), it is considered a relatively slow enzyme, with a reported turnover number (kcat) of 0.06 min⁻¹. wikipedia.org The high kinetic barrier for this reaction in an aqueous environment is largely attributed to the strong solvation of the fluoride ion in water. The enzyme's active site must effectively strip these solvating water molecules from the fluoride ion to render it a potent nucleophile. wikipedia.org

Structural studies have revealed that the fluorinase can accommodate variations in the substrate, including the absence of the 2'-hydroxyl group. The enzyme accepts 2'-deoxyadenosine substrates, indicating that it can catalyze C-F bond formation to produce 2'-deoxy-5'-fluoro-deoxyadenosine (2'd-FDA). nih.gov This is accomplished through a reorganization of hydrogen bonding within the active site to accommodate the 2'-deoxy substrate. nih.gov This demonstrates that a planar ribose conformation is not a strict requirement for the enzyme's catalytic activity. nih.gov

Reversibility of Fluorinase Reaction

The reaction catalyzed by fluorinase is reversible. wikipedia.orgnih.gov When 5'-FDA and L-methionine are incubated with the enzyme, they can be converted back into SAM and fluoride ion. wikipedia.org This reversibility has been a valuable tool for studying the enzyme's substrate specificity, as analogs of 5'-FDA are often easier to synthesize than SAM analogs. nih.gov

The equilibrium of the reaction can be influenced by several factors. For instance, the chlorinated analogue, 5'-chloro-5'-deoxyadenosine (5'-ClDA), is a more efficient substrate than 5'-FDA in the reverse reaction because chloride is a better leaving group than fluoride. nih.gov Furthermore, replacing L-methionine with L-selenomethionine enhances the rate of the reverse reaction approximately six-fold due to the increased nucleophilicity of the selenium center compared to sulfur. wikipedia.org

The forward reaction with chloride ion to produce 5'-ClDA does not proceed readily unless the equilibrium is shifted. wikipedia.org This can be achieved by removing the L-methionine product from the reaction using an L-amino acid oxidase, thereby driving the reaction towards the formation of 5'-ClDA. wikipedia.org

Engineered Enzyme Approaches for Enhanced Production and Substrate Specificity

To overcome the limitations of the wild-type fluorinase, such as its slow turnover rate and narrow substrate scope, significant research has been dedicated to engineering the enzyme. acs.orgresearchgate.net These efforts aim to enhance its production capabilities and modify its substrate specificity through various protein engineering techniques, including directed evolution and rational design. numberanalytics.comresearchgate.netresearchgate.net

One approach involves oligomerization engineering. The native fluorinase exists as a hexamer, but studies have shown that this hexameric form is not essential for its catalytic activity. nih.govnih.gov Rationally engineered trimeric variants of the fluorinase have been created that retain the same catalytic rate as the wild-type enzyme. nih.gov However, the disruption of the hexameric structure was found to increase the Michaelis constant (KM) for SAM by two orders of magnitude, suggesting that hexamerization plays a role in substrate binding and release. nih.govnih.gov

Directed evolution has been successfully employed to improve the fluorinase's efficiency with non-native substrates. For example, variants of the fluorinase FlA1 have been evolved to show a more than three-fold higher radiochemical conversion for the transhalogenation of 5'-chloro-5'-deoxyadenosine (5'-ClDA) into 5'-[¹⁸F]FDA, a valuable reaction for positron emission tomography (PET) applications. researchgate.net Specific mutations, such as A279Y and F213Y, have been identified as key to this enhanced activity. researchgate.net

Furthermore, in silico mining of genomic databases has led to the discovery of novel fluorinases with superior catalytic properties. acs.org An archaeal fluorinase from Methanosaeta sp. was identified that exhibits the fastest SN2 fluorination rate reported to date. acs.org Engineering a bacterial host (P. putida) with this archaeal fluorinase resulted in the highest in vivo production of 5'-FDA achieved so far. acs.org

| Engineered Fluorinase Approach | Key Findings | Impact |

| Oligomerization Engineering | Trimeric variants retain wild-type catalytic rate (kcat) but have a significantly higher KM for SAM. nih.govnih.gov | Demonstrates hexamerization is not required for catalysis but affects substrate binding. nih.gov |

| Directed Evolution | Evolved variants (e.g., fah2081, fah2114) show >3-fold improvement in converting 5'-ClDA to 5'-[¹⁸F]FDA. researchgate.net | Enhanced production of radiolabeled compounds for PET imaging. researchgate.net |

| Genome Mining | Identification of a nonconventional archaeal fluorinase with a 2.6-fold larger kcat than previously studied fluorinases. acs.org | Higher efficiency biocatalyst for the production of fluorometabolites. acs.org |

| Substrate Specificity Engineering | The enzyme shows tolerance for modifications at the C-2 position of the adenine (B156593) ring, allowing for "last step" fluorination of peptide bioconjugates. st-andrews.ac.uk | Enables the radiolabeling of complex biomolecules under mild aqueous conditions. st-andrews.ac.uk |

Solid Phase Synthesis of Oligonucleotides Incorporating Fluorinated Nucleosides

The unique properties imparted by fluorine atoms have made fluorinated nucleosides, including 2'-deoxy-2'-fluoronucleosides, valuable components for modifying oligonucleotides. researchgate.net These modifications can enhance properties such as thermal stability of duplexes, resistance to nuclease degradation, and cellular uptake. anr.fr The primary method for creating these modified oligonucleotides is automated solid-phase synthesis. anr.frwikipedia.org

This technique involves the sequential coupling of nucleotide building blocks to a growing chain that is anchored to an insoluble solid support, typically controlled pore glass (CPG) or polystyrene. wikipedia.orgbiotage.comnih.gov The synthesis usually proceeds in the 3'-to-5' direction, opposite to enzymatic synthesis. biotage.com

Phosphoramidite (B1245037) Chemistry-Based Methodologies

Phosphoramidite chemistry is the gold standard for solid-phase oligonucleotide synthesis due to its high efficiency and amenability to automation. anr.frwikipedia.org The process utilizes protected nucleoside phosphoramidites as the building blocks. wikipedia.org For the incorporation of fluorinated nucleosides, the corresponding fluorinated phosphoramidite derivative must first be synthesized. anr.frrsc.org

The synthesis cycle for adding a single nucleotide consists of four main steps:

Detritylation: The 5'-hydroxyl group of the support-bound nucleoside is deprotected, typically by treatment with an acid. biotage.com

Coupling: The activated phosphoramidite of the next nucleoside in the sequence is coupled to the deprotected 5'-hydroxyl group. This reaction is catalyzed by an activator like tetrazole. oup.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which helps to minimize the formation of deletion-mutant sequences.

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage, usually with an iodine solution. oup.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final product. wikipedia.org This methodology has been effectively used to incorporate various fluorinated nucleosides, including those with fluorine at the 2'- and 4'-positions of the sugar ring, into DNA and RNA sequences. researchgate.netanr.frrsc.org

Biochemical Pathways and Enzymatic Interactions of 5 Fluoro 2 ,5 Dideoxyadenosine

Interactions with Fluorinating Enzymes

The biosynthesis of 5'-Deoxy-5'-fluoroadenosine is initiated through a unique enzymatic reaction catalyzed by a class of enzymes known as fluorinases. These enzymes facilitate the formation of a carbon-fluorine (C-F) bond, a critical step in introducing fluorine into biological molecules.

Substrate Recognition and Binding Characteristics by Fluorinase

The fluorinase enzyme, specifically 5'-fluorodeoxyadenosine synthase, has been extensively studied, primarily from the bacterium Streptomyces cattleya. nih.gov This enzyme demonstrates specific recognition for two substrates: S-adenosyl-L-methionine (SAM) and an inorganic fluoride (B91410) ion. nih.gov The enzyme's active site is structured to bind SAM, which serves as the source of the deoxyadenosine (B7792050) moiety. The binding affinity for SAM is a key determinant of the enzyme's efficiency. Research has shown that S-adenosyl-L-homocysteine (SAH), a molecule structurally similar to SAM, acts as a potent competitive inhibitor of the fluorinase, indicating that it competes with SAM for binding at the same active site. nih.gov This competitive inhibition underscores the specific structural requirements for substrate binding.

Catalytic Dynamics and Kinetics of Enzyme-Substrate Complexes

The catalytic mechanism of fluorinase involves a nucleophilic substitution reaction. A fluoride ion performs a nucleophilic attack on the C5' carbon of the ribose ring of S-adenosyl-L-methionine (SAM). nih.gov This reaction displaces the methionine moiety, resulting in the formation of 5'-Deoxy-5'-fluoroadenosine (5'-FDA) and L-methionine. nih.govwikipedia.org

The kinetics of this enzymatic reaction have been characterized for fluorinases from different bacterial sources, such as Streptomyces cattleya (FlA) and Nocardia brasiliensis (NobA). These enzymes are generally characterized by a relatively low turnover number. nih.govdtu.dk

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (min-1) | Vmax (U/mg) |

| Fluorinase (FlA) | Streptomyces cattleya | SAM | 420 | - | 1.28 |

| Fluorinase (FlA) | Streptomyces cattleya | Fluoride Ion | 8560 | - | 1.59 |

| Fluorinase (NobA) | Nocardia brasiliensis | SAM | 416 | 0.139 | - |

| Fluorinase (NobA) | Nocardia brasiliensis | Fluoride Ion | 4153 | 0.073 | - |

Data sourced from Schaffrath et al., 2003 and Deng et al., 2014. nih.govnih.gov

Metabolic Fates and Transformations of 5'-Deoxy-5'-fluoroadenosine in Biological Systems (Non-Human)

Following its synthesis, 5'-Deoxy-5'-fluoroadenosine serves as a key intermediate in the biosynthetic pathways leading to the formation of more complex organofluorine metabolites.

Derivation from S-Adenosyl-L-Methionine (SAM)

As established, 5'-Deoxy-5'-fluoroadenosine (5'-FDA) is directly synthesized from SAM and inorganic fluoride by the action of the fluorinase enzyme. nih.govwikipedia.org This reaction is the foundational step in nature's pathway for producing fluoro-organic compounds. nih.gov The process effectively transfers the deoxyadenosyl group from SAM and attaches a fluorine atom to its 5' position, releasing L-methionine as a co-product. wikipedia.org

Subsequent Processing in Biosynthetic Pathways and Downstream Metabolite Formation (e.g., Fluoroacetate)

The metabolic journey of 5'-FDA continues as it enters a multi-step pathway. The immediate subsequent step involves the enzymatic cleavage of the adenine (B156593) base from the fluorinated ribose sugar. This reaction is catalyzed by a purine (B94841) nucleoside phosphorylase, identified as the flB gene product in the fluorination gene cluster. nih.gov The products of this phosphorolytic cleavage are adenine and 5-fluoro-5-deoxy-D-ribose-1-phosphate (FDRP). wikipedia.org

This intermediate, FDRP, is then acted upon by a series of other enzymes encoded within the same gene cluster. These enzymes include an isomerase, an aldolase, and a dehydrogenase. nih.gov This enzymatic cascade ultimately converts FDRP into fluoroacetaldehyde (B75747) and subsequently oxidizes it to form fluoroacetate (B1212596), a well-known natural toxin. nih.gov This pathway highlights the transformation of the initial fluorinated nucleoside into a simple, yet highly bioactive, fluorinated metabolite.

Cellular Enzymatic Processing of 5'-Deoxy-5'-fluoroadenosine

The primary cellular enzymatic process that 5'-Deoxy-5'-fluoroadenosine undergoes is its phosphorolytic cleavage by purine nucleoside phosphorylase (also referred to as 5'-fluoro-5'-deoxyadenosine (B1198245) phosphorylase). nih.govwikipedia.org This enzyme severs the N-glycosidic bond that links the adenine base to the 5-fluoro-5-deoxyribose sugar. This step is crucial as it effectively channels the fluorinated sugar moiety into the downstream pathway for fluoroacetate synthesis, while the released adenine can be recycled by the cell.

Role of Specific Kinases in Initial Phosphorylation Steps

The conversion of nucleoside analogs to their active triphosphate forms is a critical step in their mechanism of action and is initiated by cellular kinases. For 5'-Fluoro-2',5'-Dideoxyadenosine, the initial phosphorylation is a key determinant of its biological activity. While direct studies on this compound are limited, the metabolic pathways of structurally similar fluorinated nucleoside analogs provide significant insights into its likely activation cascade.

Studies on related compounds, such as 2'-fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A), have demonstrated that the presence of a fluorine atom does not hinder and can even favor the anabolic phosphorylation pathway. nih.gov Research using kinase-deficient mutant cell lines has indicated that certain fluorinated nucleosides are preferentially phosphorylated by specific cellular kinases. For instance, 2'-F-dd-ara-A is recognized as a substrate by 2'-deoxycytidine (B1670253) kinase, which catalyzes the initial phosphorylation to its monophosphate form. nih.gov This suggests that this compound may also be a substrate for deoxyribonucleoside kinases.

The phosphorylation of related dideoxyadenosine analogs is a crucial activation step. However, the efficiency of this process can be influenced by the specific kinases present in different cell types. The initial phosphorylation is often the rate-limiting step in the anabolic pathway that ultimately leads to the formation of the active triphosphate metabolite.

| Enzyme | Role in Metabolism of Related Fluorinated Nucleosides | Reference |

| 2'-Deoxycytidine Kinase | Catalyzes the initial phosphorylation of 2'-fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A), initiating its anabolic pathway. | nih.gov |

| Phosphotransferase | Involved in the 5'-phosphorylation of 2',3'-dideoxyinosine, a metabolite of a related parent compound. | nih.gov |

This table presents data on kinases involved in the metabolism of structurally similar compounds, suggesting a potential pathway for this compound.

Resistance to Catabolism by Deaminases (e.g., Adenosine (B11128) Deaminase)

A significant challenge in the therapeutic use of adenosine analogs is their rapid degradation by catabolic enzymes, particularly adenosine deaminase (ADA). ADA catalyzes the hydrolytic deamination of adenosine and its analogs to their corresponding inosine (B1671953) forms, which often possess reduced or altered biological activity. The substitution of a fluorine atom on the nucleoside analog can confer resistance to this degradation.

The mechanism behind this resistance lies in the high electronegativity of the fluorine atom, which alters the electronic distribution within the molecule. This change can disfavor the binding of the analog to the active site of adenosine deaminase or increase the energy barrier for the deamination reaction to proceed. The resulting deaminated product of 2'-F-dd-ara-A has also been shown to be resistant to further degradation by purine nucleoside phosphorylase. nih.gov This multi-level enzymatic resistance underscores the significant impact of fluorination on the metabolic stability of nucleoside analogs.

| Compound | Relative Rate of Deamination | Significance | Reference |

| 2'-Fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A) | ~10 times slower than ddAdo | Enhanced metabolic stability, leading to higher intracellular concentrations of the active form. | nih.gov |

| 2',3'-Dideoxyadenosine (ddAdo) | Baseline | Susceptible to rapid catabolism by adenosine deaminase. | nih.gov |

This table compares the deamination rates of a fluorinated adenosine analog and its non-fluorinated parent compound to illustrate the likely metabolic stability of this compound.

Molecular Mechanisms of Action in Cellular and Subcellular Systems Non Human

Interactions with Nucleic Acid Synthesis and Processing Enzymes

Fluorinated and dideoxy- nucleoside analogues can interfere with the synthesis and processing of nucleic acids by targeting the enzymes central to these processes. Their structural similarity to natural deoxyribonucleotides allows them to be recognized by polymerases and other enzymes, leading to inhibition of their catalytic function.

Nucleoside analogues represent a significant class of DNA polymerase inhibitors. patsnap.com The primary mechanism of action involves a "Trojan Horse" strategy, where the analogue is first phosphorylated within the cell to its triphosphate form. nih.gov This activated form then competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into a growing DNA strand by a DNA polymerase. researchgate.net

The critical feature of many of these analogues, particularly dideoxy- derivatives, is the absence of a 3'-hydroxyl group on the deoxyribose sugar moiety. nih.gov The 3'-OH group is essential for forming the phosphodiester bond with the next incoming nucleotide during DNA chain elongation. Once a dideoxy-nucleoside analogue is incorporated into the DNA strand, the lack of this 3'-OH group makes further extension of the chain impossible, leading to premature chain termination. patsnap.comnih.gov This abrupt halt in DNA synthesis can trigger apoptotic pathways in rapidly dividing cells. nih.gov While some polymerases have proofreading (3'-5' exonuclease) activity that can potentially remove the incorporated analogue, this process is often inefficient, resulting in effective inhibition of DNA replication. nih.gov

Related fluorinated pyrimidine analogues, such as 5-fluorouracil and 5-fluorodeoxyuridine, are potent inhibitors of thymidylate synthase (TS). patsnap.com This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of thymidine, which is an essential precursor for DNA replication. researchgate.netresearchgate.net

The inhibitory action is mediated by an active metabolite, 5-fluorodeoxyuridine monophosphate (FdUMP). patsnap.comresearchgate.net FdUMP acts as a powerful mechanism-based inhibitor of TS. It binds to the nucleotide-binding site of the enzyme and, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms a highly stable, covalent ternary complex. researchgate.netnih.govacs.org This complex effectively sequesters the enzyme, blocking the normal substrate (dUMP) from accessing the active site and thereby halting dTMP production. researchgate.netresearchgate.net The resulting depletion of the intracellular dTMP pool leads to an imbalance in deoxynucleotides, which inhibits DNA synthesis and repair, ultimately causing cell death. patsnap.comresearchgate.net

Table 2: Mechanism of Thymidylate Synthase Inhibition by FdUMP

| Inhibitor | Target Enzyme | Mechanism | Outcome | Reference |

|---|---|---|---|---|

| 5-Fluorodeoxyuridine monophosphate (FdUMP) | Thymidylate Synthase (TS) | Formation of a stable covalent ternary complex with TS and a folate cofactor | Inhibition of dTMP synthesis, leading to disruption of DNA replication | researchgate.netnih.gov |

Analogous fluorinated nucleosides are a cornerstone of antiretroviral therapy, primarily functioning as nucleoside reverse transcriptase inhibitors (NRTIs). nih.gov Reverse transcriptase (RT) is a viral DNA polymerase essential for the replication of retroviruses, such as HIV. wikipedia.org

Similar to their effect on cellular DNA polymerases, fluorinated nucleoside analogues must be intracellularly phosphorylated to their active triphosphate form. nih.gov These activated analogues then compete with natural dNTPs for incorporation into the nascent viral DNA chain being synthesized from the viral RNA template. nih.govwikipedia.org

Once incorporated, these analogues act as chain terminators. wikipedia.org This is often because they lack a 3'-hydroxyl group, preventing the formation of the next phosphodiester bond and thus halting DNA elongation. nih.gov Some fluorinated nucleoside analogues that retain the 3'-hydroxyl group can still act as potent inhibitors through alternative mechanisms. For example, 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) acts as a "translocation-defective reverse transcriptase inhibitor." After its incorporation, it sterically hinders the repositioning (translocation) of the enzyme on the DNA template, effectively preventing the addition of the next nucleotide and terminating synthesis. nih.gov

Modulation of DNA Methyltransferases by Related Fluorinated Nucleosides

Certain fluorinated nucleoside analogues, following cellular uptake and metabolic activation, can be incorporated into DNA. oup.com Once part of the DNA strand, these analogues can function as potent inhibitors of DNA methyltransferases (DNMTs). oup.com This class of enzymes is crucial for establishing and maintaining DNA methylation patterns, which are vital for gene regulation.

The mechanism of inhibition often involves the formation of a covalent bond between the enzyme and the fluorinated analogue within the DNA. For example, analogues like 2'-Deoxy-5-fluorocytidine are known as suicide mechanism inhibitors. oup.com After this analogue is incorporated into the DNA, the DNMT attempts to catalyze the transfer of a methyl group to it. However, the presence of the fluorine atom at the 5-position of the cytosine ring blocks the resolution of the typical reaction intermediate. This results in the enzyme becoming permanently trapped on the DNA, forming a covalent DNA-protein crosslink. oup.com This irreversible binding leads to the depletion of active DNMTs in the cell, causing a widespread reduction in DNA methylation (hypomethylation) and the re-expression of previously silenced genes, such as tumor suppressor genes. oup.com

A comparative analysis of various DNMT inhibitors has shown significant diversity in their molecular activities. nih.gov Nucleoside analogues such as 5-azacytidine and 5-aza-2'-deoxycytidine are well-characterized inhibitors that cause demethylation of genomic DNA in a concentration-dependent manner. nih.gov These findings underscore a key mechanism by which certain fluorinated nucleosides can exert their biological effects through the direct modulation of epigenetic machinery.

Cellular Uptake Mechanisms of Fluorinated Nucleosides

Role of Nucleoside Transporters in Cellular Accumulation

The primary route for the cellular uptake of most nucleosides and their fluorinated analogues is through specialized membrane proteins known as nucleoside transporters (NTs). openmedscience.comresearchgate.net These transporters are vital for mediating the influx of these molecules, which, being polar, cannot readily diffuse across the hydrophobic lipid bilayer. nih.gov The expression levels and types of NTs in a specific cell can significantly influence the intracellular accumulation of nucleoside analogues. nih.gov

There are two major families of nucleoside transporters in mammalian cells:

Equilibrative Nucleoside Transporters (ENTs): These proteins facilitate the transport of nucleosides down their concentration gradient. nih.govresearchgate.net This process, a form of facilitated diffusion, does not require energy. wikipedia.org ENTs are capable of bidirectional transport, moving nucleosides into or out of the cell depending on the prevailing concentration gradient. nih.gov

Concentrative Nucleoside Transporters (CNTs): These transporters actively move nucleosides into the cell against their concentration gradient. researchgate.net This process is coupled to the electrochemical potential of a sodium ion gradient, making it an energy-dependent form of secondary active transport. researchgate.net

The specificity of these transporters determines which nucleoside analogues can enter particular cells, and their activity is a key factor in the efficacy of many nucleoside-based drugs. openmedscience.com For instance, studies with the fluorinated nucleoside analogue 3ꞌ-deoxy-3ꞌ-[18F]fluoro-L-thymidine ([18F]FLT) have shown that its cellular uptake is highly dependent on the presence of human equilibrative nucleoside transporter 1 (hENT1). openmedscience.com

Table 1: Overview of Major Nucleoside Transporter Families

| Feature | Equilibrative Nucleoside Transporters (ENTs) | Concentrative Nucleoside Transporters (CNTs) |

|---|---|---|

| Transport Mechanism | Facilitated Diffusion nih.gov | Secondary Active Transport researchgate.net |

| Energy Requirement | None (Passive) wikipedia.org | Yes (Sodium Gradient) researchgate.net |

| Driving Force | Concentration Gradient nih.gov | Sodium Ion Gradient researchgate.net |

| Directionality | Bidirectional nih.gov | Unidirectional (Influx) openmedscience.com |

| Example | hENT1, hENT2 openmedscience.com | hCNT1, hCNT2, hCNT3 openmedscience.com |

Passive Diffusion vs. Carrier-Mediated Transport

The movement of fluorinated nucleosides across the plasma membrane occurs via two principal mechanisms: passive diffusion and carrier-mediated transport.

Passive diffusion involves the direct movement of a molecule across the phospholipid bilayer without the involvement of a transport protein. nih.gov This process is driven solely by the molecule's concentration gradient. khanacademy.org However, only small, relatively hydrophobic molecules can diffuse across the membrane at significant rates. nih.gov While possible, passive diffusion of polar nucleoside analogues across the plasma membrane is generally a much less efficient process compared to transport mediated by specialized proteins. nih.gov

Carrier-mediated transport is a form of facilitated diffusion that relies on integral membrane proteins (carrier proteins) to move molecules across the membrane. nih.govlibretexts.org This is the predominant mechanism for nucleoside uptake. nih.gov The process involves the specific binding of the nucleoside analogue to the carrier protein on one side of the membrane. youtube.com This binding induces a conformational change in the protein, which moves the bound molecule through the membrane and releases it on the other side. nih.govyoutube.com Unlike simple diffusion, carrier-mediated transport is specific, saturable (meaning there is a maximum transport rate when all transporters are occupied), and significantly faster for its target molecules. wikipedia.orgyoutube.com

Table 2: Comparison of Cellular Transport Mechanisms for Fluorinated Nucleosides

| Characteristic | Passive Diffusion | Carrier-Mediated Transport |

|---|---|---|

| Protein Involvement | No nih.gov | Yes (Carrier Proteins) libretexts.org |

| Mechanism | Direct movement across lipid bilayer nih.gov | Binding and conformational change of protein youtube.com |

| Specificity | Non-selective nih.gov | Highly specific for certain molecules nih.gov |

| Saturability | Not saturable (linear with concentration) wikipedia.org | Saturable (reaches a maximum rate) wikipedia.org |

| Relative Efficiency for Nucleosides | Low nih.gov | High nih.gov |

| Energy Requirement | No (Passive) khanacademy.org | No (Passive, a form of facilitated diffusion) wikipedia.org |

Structural Biology and Conformational Analysis of 5 Fluoro 2 ,5 Dideoxyadenosine and Its Complexes

X-ray Crystallographic Studies of 5'-Fluoro-2',5'-Dideoxyadenosine Synthase Complexes

The biosynthesis of the carbon-fluorine bond is a rare phenomenon in nature, catalyzed by the enzyme 5'-fluoro-5'-deoxyadenosine (B1198245) (FDA) synthase, often referred to as fluorinase, originally isolated from Streptomyces cattleya. nih.govnih.gov This enzyme catalyzes the reaction between S-adenosyl-L-methionine (SAM) and a fluoride (B91410) ion to produce 5'-FDA and L-methionine. nih.govnih.gov Structural studies of this enzyme, particularly in complex with its substrates and products, have been pivotal in understanding the mechanism of enzymatic fluorination.

X-ray crystallographic structures of the fluorinase from Streptomyces cattleya have provided detailed snapshots of the catalytic process. The enzyme has been co-crystallized with its product, 5'-FDA, and the substrate analogue S-adenosyl-L-homocysteine (SAH), revealing key interactions within the active site. nih.govrcsb.org The structure of the enzyme complexed with 2'-deoxy-5'-fluorodeoxyadenosine (a close analog of the titular compound) has also been determined, highlighting the enzyme's substrate tolerance. pdbj.org

In the product complex, the adenine (B156593) base of 5'-FDA is anchored in a hydrophobic pocket, forming hydrogen bonds with the protein backbone. The ribose moiety is also held in place by specific hydrogen bonds. These interactions correctly position the 5'-carbon for nucleophilic attack by the fluoride ion on the substrate, SAM. rcsb.org The kinetic data suggest that the positively charged sulfur of SAM is crucial for stabilizing the transition state of the reaction. rcsb.org

The fluorinase active site is a well-defined cavity designed to bind both the SAM substrate and the fluoride ion. Structural analyses have identified key amino acid residues essential for catalysis. rcsb.org The binding of the fluoride ion is a critical step, and structural studies using chloride (which can also act as a substrate) in a low-activity mutant have helped to locate the halide binding position. rcsb.org The halide ion is ligated by the protein and positioned to react with SAM after displacing associated water molecules. rcsb.org

The enzyme demonstrates a degree of promiscuity, as it can accept 2'-deoxyadenosine (B1664071) substrates in place of adenosine (B11128). nih.govpdbj.org This indicates that the active site can accommodate variations in the ribose sugar pucker, specifically at the 2'-position.

The binding of substrates to the fluorinase induces significant conformational changes. Structural evidence shows that when the enzyme binds 2'-deoxyadenosine substrates, a reorganization of hydrogen bonding occurs to accommodate the lack of the 2'-hydroxyl group. nih.govpdbj.org This flexibility is crucial for the enzyme's ability to process alternative substrates. It has been determined that the enzyme does not necessitate a planar ribose conformation for the catalysis of C-F bond formation to occur. nih.govpdbj.org The proposed mechanism involves the binding of SAM, which traps the fluoride ion in a desolvated pocket, perfectly positioned for the nucleophilic attack that generates 5'-FDA and L-methionine. rcsb.org Following the reaction, L-methionine dissociates first, followed by the 5'-FDA product. rcsb.org

| PDB ID | Complex | Resolution (Å) | Space Group | Unit Cell Parameters (a, b, c in Å) | Reference |

|---|---|---|---|---|---|

| 1RQP | Apoenzyme | 1.90 | C222₁ | 75.9, 130.3, 183.4 | nih.govuea.ac.uk |

| 2V7V | Complex with 5'-Fluoro-5'-deoxyadenosine (5'-FDA) and L-methionine | 1.94 | C222₁ | 75.9, 130.8, 183.3 | rcsb.org |

| 2C5B | Complex with this compound | 2.50 | C222₁ | 75.9, 130.4, 183.8 | pdbj.org |

Spectroscopic Investigations of Fluorinated Nucleosides as Structural Probes

The introduction of a fluorine atom into a nucleoside provides a powerful spectroscopic handle for studying the structure and dynamics of nucleic acids. nih.govoup.comnih.gov The ¹⁹F nucleus has a high NMR sensitivity and its chemical shift is extremely sensitive to the local electronic environment, making it an excellent probe for conformational changes. nih.govoup.com

¹⁹F NMR spectroscopy is a valuable tool for monitoring functionally important conformational transitions in DNA and RNA. nih.govoup.com Because fluorine is absent in naturally occurring nucleic acids, site-specific incorporation of a fluorinated nucleoside results in a clean NMR spectrum with signals that are easy to interpret without the problem of resonance degeneracy common in ¹H NMR. oup.comoup.com

One of the significant applications of ¹⁹F NMR with fluorinated nucleosides is the study of the transition between right-handed B-DNA and left-handed Z-DNA. researchgate.net This conformational change is believed to play a role in biological processes like transcription. rsc.org The ¹⁹F chemical shift is highly sensitive to the helical structure of DNA. researchgate.net

For example, when a 5-fluoro-2'-deoxycytidine (B1672315) is incorporated into a d(CG) sequence, which is prone to undergo the B-Z transition at high salt concentrations, distinct ¹⁹F NMR signals are observed for the B-form and Z-form conformations. acs.org In low salt conditions, the DNA adopts a B-form, giving a characteristic ¹⁹F signal. As the salt concentration increases, a new signal corresponding to the Z-form appears and grows in intensity. researchgate.netacs.org A gradual upfield shift of the ¹⁹F resonance from approximately -164 ppm (B-form) to -166 ppm (Z-form) can be observed as the sodium chloride concentration is increased. acs.org By placing the ¹⁹F probe at different positions within the oligonucleotide, it's possible to monitor the progression of the transition, which has been shown to initiate at the ends of the duplex. acs.orgscholaris.ca

| Fluorinated Oligonucleotide | Condition | Conformation | ¹⁹F Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| d(CGCFGCG)₂ | 0 M NaCl | B-DNA | -61.79 | researchgate.net |

| d(CGCFGCG)₂ | 30 mM NaCl | Z-DNA | (New peak appears) | researchgate.net |

| d(CG)₆ containing 5-fluoro-2'-deoxycytidine | 20 mM NaCl | B-DNA | -164.1 | acs.org |

| d(CG)₆ containing 5-fluoro-2'-deoxycytidine | 4 M NaCl | Z-DNA | -166.0 | acs.org |

Applications As Research Tools and Biochemical Probes

Radiosynthesis of 5'-Fluoro-2',5'-Dideoxyadenosine for Positron Emission Tomography (PET) Imaging and Tracing Studies

While the direct radiosynthesis of this compound for PET imaging is not extensively documented in publicly available research, the methodologies for labeling similar fluorinated nucleoside analogs are well-established. These techniques provide a blueprint for the potential radiosynthesis of [¹⁸F]-5'-Fluoro-2',5'-dideoxyadenosine. The primary challenge in radiosynthesis is the incorporation of the positron-emitting isotope, fluorine-18 (B77423) (¹⁸F), into the molecule in high yield and purity within a short timeframe due to the isotope's 109.8-minute half-life.

General strategies for the radiosynthesis of [¹⁸F]-fluorinated nucleosides often involve nucleophilic substitution reactions. For instance, the synthesis of other ¹⁸F-labeled adenosine (B11128) derivatives has been achieved by reacting a precursor molecule containing a good leaving group (such as a tosylate or triflate) at the position to be fluorinated with [¹⁸F]fluoride.

A potential synthetic route for [¹⁸F]-5'-Fluoro-2',5'-dideoxyadenosine could involve:

Precursor Synthesis: Synthesis of a suitable precursor, such as a 5'-O-tosyl-2'-deoxyadenosine derivative.

Radiofluorination: Nucleophilic substitution of the tosyl group with [¹⁸F]fluoride. This reaction is typically carried out in an aprotic solvent in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 to enhance the reactivity of the fluoride (B91410) ion.

Deprotection and Purification: Removal of any protecting groups used during the synthesis and purification of the final radiotracer using techniques like high-performance liquid chromatography (HPLC).

The successful radiosynthesis of other fluorinated nucleosides, such as 2'-deoxy-2'-[¹⁸F]fluoro-β-D-arabinofuranosyladenine ([¹⁸F]-FAA) and 3'-deoxy-3'-[¹⁸F]fluoro-β-D-xylofuranosyladenine ([¹⁸F]-FXA), for PET imaging of tumors and heart tissue, respectively, demonstrates the feasibility of such approaches. nih.govoup.com These studies have shown that fluorinated adenosine analogs can be valuable PET probes, and it is plausible that [¹⁸F]-5'-Fluoro-2',5'-dideoxyadenosine could also serve as a useful radiotracer for in vivo imaging studies. nih.govoup.com

Utilization in Enzymatic Mechanism Elucidation and Kinetic Studies

Fluorinated nucleoside analogs are frequently employed to study the mechanisms and kinetics of enzymes involved in nucleoside and nucleotide metabolism. The fluorine atom can alter the electronic properties and metabolic stability of the molecule, making it a useful probe for enzyme-substrate interactions. While specific studies on this compound are limited, research on closely related compounds highlights the potential of this class of molecules.

For example, the analogs 2',5'-dideoxy-2-fluoroadenosine and 2',5'-dideoxy-2,5'-difluoroadenosine have been synthesized and evaluated as inhibitors of adenylyl cyclase. nih.govnih.govnih.gov These studies found that the presence of a fluorine atom on the purine (B94841) ring increased the inhibitory potency. nih.govnih.govnih.gov Specifically, β-2',5'-dideoxy-2-fluoroadenosine was found to be three times more potent than its non-fluorinated counterpart, β-2',5'-dideoxyadenosine. nih.govnih.govnih.gov Such findings are crucial for understanding the structure-activity relationships of enzyme inhibitors and for the rational design of more potent therapeutic agents.

Furthermore, studies on 5-fluorodeoxycytidine , another fluorinated nucleoside analog, have elucidated its mechanism of action as an inhibitor of thymidylate synthetase. acs.org This research demonstrated that the cytotoxic effects of 5-fluorodeoxycytidine are due to its metabolic conversion to 5-fluoro-2'-deoxyuridylate, a potent inhibitor of the enzyme. acs.org These examples underscore the value of fluorinated nucleosides in dissecting enzymatic pathways and identifying the molecular basis of drug action.

The inhibitory constants (IC₅₀) for related dideoxyadenosine compounds are presented in the table below:

| Compound | Target Enzyme | IC₅₀ | Tissue/Cell Line |

| 2',5'-Dideoxyadenosine (B1206784) | Adenylyl Cyclase | 3 µM | Detergent solubilized rat brain membranes |

| 2',5'-Dideoxyadenosine | Adenylyl Cyclase | 45 µM | Purified bovine brain enzyme |

| 2',5'-Dideoxyadenosine | Adenylyl Cyclase | 540 µM | Cultured bovine aortic endothelial cells (forskolin-induced) |

Development as Molecular Probes for Investigating Biological Pathways

Probing DNA Structures and Interactions

The incorporation of fluorinated nucleosides into oligonucleotides allows for the study of DNA and RNA structures and their interactions with other molecules using ¹⁹F NMR spectroscopy. The fluorine nucleus serves as a sensitive reporter of the local chemical environment.

Research on 5-fluoro-2'-deoxycytidine (B1672315) has demonstrated its utility as a probe for monitoring the transition between B-form and Z-form DNA. By incorporating this analog into a DNA duplex and analyzing the ¹⁹F NMR spectra at varying salt concentrations, researchers were able to gain insights into the mechanism of this conformational change. The study suggested that the B-to-Z transition is initiated by the unwinding of the duplex at its ends. This work establishes 5-fluoro-2'-deoxycytidine as a versatile probe for investigating DNA structure and its interactions.

Investigating Nucleoside Salvage Pathways and Metabolism

Nucleoside salvage pathways are crucial for recycling nucleosides and bases from the degradation of DNA and RNA. Understanding these pathways is important as they can be targets for therapeutic intervention. Dideoxyadenosine analogs can be metabolized by enzymes of the salvage pathway, making them useful tools for studying these processes.

Studies with 2',5'-dideoxyadenosine have shown that it can induce erythroid differentiation in K562 cells. nih.gov Interestingly, adenine (B156593), a potential metabolite of 2',5'-dideoxyadenosine via the action of purine nucleoside phosphorylase (an enzyme in the salvage pathway), also induced differentiation. nih.gov This suggests that the biological effects of 2',5'-dideoxyadenosine may be, in part, mediated by its metabolic products within the nucleoside salvage pathway.

The metabolism of 5'-deoxyadenosine (B1664650), a related compound, is also an active area of research. In some bacteria, a novel 5-deoxyadenosine salvage pathway has been identified that leads to the synthesis of bioactive compounds. These pathways involve the cleavage of 5'-deoxyadenosine by a nucleosidase to release adenine and 5-deoxyribose. Given these findings, it is conceivable that this compound could also be a substrate for enzymes in the nucleoside salvage pathway, and its metabolism could be investigated to further understand these critical cellular processes.

Advanced Research Perspectives on 5 Fluoro 2 ,5 Dideoxyadenosine Analogues

Structure-Activity Relationship Studies for Modified Fluorinated Adenosine (B11128) Derivatives

The biological activity of fluorinated adenosine derivatives is profoundly influenced by the position and stereochemistry of the fluorine atom, as well as other structural modifications to the sugar moiety and the purine (B94841) base. Structure-activity relationship (SAR) studies are crucial for optimizing these analogues for enhanced potency and selectivity. aaai.org

The introduction of fluorine into a nucleoside analogue can significantly alter its physicochemical properties. researchgate.net Fluorine substitution, particularly at the 2'- or 3'-position of the sugar ring, is known to increase the chemical stability of the glycosyl bond, especially in acidic environments. nih.govnih.gov This modification can also enhance metabolic stability, protecting the compound from enzymatic degradation. researchgate.net The high electronegativity of fluorine modifies the electronic properties of the molecule and can influence its binding to target enzymes through hydrogen-bond acceptance. oup.com

SAR studies have revealed several key trends:

Sugar Moiety Modifications :

2'-Position : The introduction of a fluorine atom at the 2'-position can alter the stereoelectronic properties of the sugar and fix its conformation, which is a critical determinant of biological activity. nih.gov For instance, 2'-deoxy-2'-β-fluoro nucleosides have been extensively explored for antiviral activity. semanticscholar.org

3'-Position : The stereochemistry of fluorine at the 3' position is critical. For example, in certain dideoxyguanosine analogues, a 3'-fluoro substitution improves anti-HIV activity. aaai.org However, the orientation of the fluorine atom (up or down) can mean the difference between an active and an inactive compound. aaai.org

4'-Position : Modifications at the C4' position are generally well-tolerated sterically, as substituents in this position are located along the backbone edge of a nucleic acid duplex, avoiding significant clashes. rsc.org The addition of a 4'-azido group has been shown to alter the sugar ring's conformation, leading to enhanced activity against resistant HIV strains. nih.gov

5'-Position : The 5' position is also a critical site for modification. In studies of fluoro-neplanocin A analogues as inhibitors of S-adenosylhomocysteine (SAH) hydrolase, the inhibitory activity was highly dependent on the substituent, with a hydrogen bonding donor like an amino group (NH2) being essential for potent inhibition. researchgate.net

Purine Base Modifications : The presence of fluorine on the purine ring itself can enhance potency. In studies of P-site inhibitors of adenylyl cyclase, the glycosylation of 2-fluoroadenine (B1664080) to produce β-2',5'-dideoxy-2-fluoroadenosine resulted in a compound three times more potent than its non-fluorinated counterpart, β-2',5'-dideoxyadenosine. acs.orgfigshare.com Similarly, attaching a fluorine atom at the C2 position of the adenine (B156593) base in other adenosine analogues has been shown to increase their biological activity. aaai.org

| Modification Site | Modification | Observed Effect on Activity/Property | Example Compound Class | Reference |

|---|---|---|---|---|

| Purine C2 Position | Fluorine Substitution | Increased potency of adenylyl cyclase inhibition. | 2',5'-Dideoxy-2-fluoroadenosine | acs.org |

| Sugar 2' Position | Fluorine Substitution | Increases chemical and metabolic stability; fixes sugar conformation. | 2'-Fluorinated Nucleosides | nih.govnih.gov |

| Sugar 3' Position | Fluorine Substitution | Stereochemistry is critical; can improve anti-HIV activity. | 3'-Fluoro-dideoxyguanosine | aaai.org |

| Sugar 4' Position | Azide Substitution | Alters sugar pucker, enhancing activity against resistant viruses. | 4'-Azido-cytidine Derivatives | nih.gov |

| Sugar 5' Position | Amino (NH2) Group | Acts as a hydrogen bond donor, essential for SAH hydrolase inhibition. | 5'-Substituted Fluoro-neplanocin A | researchgate.net |

Strategies for Bypassing Cellular Resistance Mechanisms to Nucleoside Analogues

A significant challenge in the clinical use of nucleoside analogues is the development of cellular resistance, which can be either intrinsic or acquired. nih.gov Cancer cells and viruses can employ various mechanisms to reduce the efficacy of these drugs. numberanalytics.com Understanding these mechanisms is the first step toward developing strategies to overcome them.

Common mechanisms of resistance include:

Altered Drug Transport : Reduced uptake of the nucleoside analogue into the cell can be a primary mode of resistance. nih.gov This can occur through the downregulation or mutation of nucleoside transporter proteins responsible for carrying the drug across the cell membrane. cardiff.ac.uk

Impaired Activation : Most nucleoside analogues are prodrugs that must be phosphorylated intracellularly to their active triphosphate form. nih.gov Resistance can arise from the downregulation or mutation of the activating enzymes, such as deoxycytidine kinase (dCK). nih.gov

Alterations in Drug Targets : Changes in the target enzyme, such as viral polymerase or thymidylate synthase, can reduce the binding affinity of the active drug, rendering it less effective. nih.gov

Evasion of Apoptosis : Cancer cells can develop resistance by upregulating anti-apoptotic proteins, thereby counteracting the cell-death signals initiated by the drug. nih.gov

Researchers are actively pursuing several strategies to bypass these resistance mechanisms:

Pronucleotide Strategies : To bypass the reliance on cellular kinases for the initial phosphorylation step, pronucleotide approaches are employed. These involve masking the phosphate (B84403) group with lipophilic moieties, creating a "protide" that can enter the cell more easily and is then intracellularly converted to the active monophosphate form. researchgate.net

Structural Modifications : The rational design of new analogues can help evade specific resistance mechanisms. For example, designing compounds that are less susceptible to efflux pumps or that have altered conformations can restore activity. The introduction of a 4'-azido group, which alters the sugar conformation, has been shown to be effective against resistant HIV strains. nih.gov

Targeting Resistance Pathways : Another approach involves co-administering the nucleoside analogue with small molecule inhibitors that target the resistance mechanisms themselves. This could involve inhibitors of efflux pumps or modulators of apoptotic pathways. nih.gov

Development of Novel Analogues : Continuous research focuses on designing novel fluorinated nucleosides with improved therapeutic profiles and reduced susceptibility to known resistance mechanisms. numberanalytics.com

Rational Design and Synthesis of Novel Fluorinated Nucleoside Analogues for Specific Biochemical Targets

The development of new fluorinated nucleoside analogues is increasingly driven by rational design, where molecules are specifically engineered to interact with a particular biochemical target. sioc-journal.cndrugbank.com This approach leverages structural information about the target protein to design inhibitors or agonists with high affinity and specificity.

Design Principles and Targets: The goal of rational design is often to create a molecule that mimics the natural substrate or an intermediate of an enzyme-catalyzed reaction. sioc-journal.cn Key biochemical targets for fluorinated adenosine analogues include:

Viral Polymerases : A primary target for antiviral nucleosides. The analogue, once triphosphorylated, competes with natural nucleotides for incorporation into the growing DNA or RNA chain, acting as a chain terminator or inhibiting the polymerase's function. nih.govnih.gov

Adenosine Receptors : These G-protein-coupled receptors (A1, A2A, A2B, A3) are involved in numerous physiological processes. Novel 5'-fluorodeoxyadenosine-based agonists have been designed specifically for the A2A adenosine receptor for potential use in PET imaging. st-andrews.ac.uk Similarly, other fluorinated derivatives have been designed to target the A2B receptor. nih.gov

Cellular Enzymes : Enzymes like adenylyl cyclase, which has a P-site that can be inhibited by adenosine analogues, are also targets. acs.org Other examples include pantothenate synthetase, where a fluorinated adenosine derivative was designed to mimic a reaction intermediate. sioc-journal.cn

Synthetic Strategies: The synthesis of these complex molecules requires sophisticated chemical methods.

Convergent Synthesis : A common strategy involves the coupling of a pre-synthesized, modified nucleobase (like 2-fluoroadenine) with a modified sugar derivative (a thioglycoside or a 2'-keto intermediate). acs.orgacs.org This approach allows for flexibility in creating a diverse library of analogues. semanticscholar.org

Enzymatic Synthesis : Enzymes can be harnessed for highly specific reactions. The fluorinase enzyme, for example, can catalyze a direct transhalogenation reaction to introduce fluorine-18 (B77423) into a precursor molecule, which is particularly valuable for producing PET radiotracers under mild, aqueous conditions. st-andrews.ac.uk

Electrophilic Fluorination : Advanced methods are being developed to install fluorine with high stereoselectivity. One such strategy involves the aminocatalytic, electrophilic fluorination of a stable 2'-ketonucleoside intermediate, providing a versatile platform for creating various 3'-fluoronucleosides. acs.org

| Analogue Class/Example | Biochemical Target | Design Rationale/Synthetic Highlight | Reference |

|---|---|---|---|

| 5'-O-{[(R)-2-hydroxy-3,3-dimethylbutanoyl]sulfamoyl}-2'-deoxy-2'-fluoroadenosine | Pantothenate Synthetase (PS) | Designed as a mimic of the PS-catalyzed reaction intermediate. | sioc-journal.cn |

| 5'-Fluorodeoxy-adenosine (FDA) based agonists | A2A Adenosine Receptor | Designed for PET imaging; synthesis enabled by the fluorinase enzyme. | st-andrews.ac.uk |

| Fluorinated Xanthine Derivatives | A2B Adenosine Receptor | Modified from a lead compound (PSB-603) to improve blood-brain barrier penetration. | nih.gov |

| β-2',5'-Dideoxy-2-fluoroadenosine | Adenylyl Cyclase (P-site) | Synthesized via glycosylation of 2-fluoroadenine with a thioglycoside derivative. | acs.org |

| 3'-Fluoroguanosine (3'-FG) Analogues | Anticancer Target | Synthesized via electrophilic fluorination of a stable 2'-keto intermediate. | acs.org |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 5'-Fluoro-2',5'-Dideoxyadenosine?

- Answer : Synthesis typically involves fluorination at the 5'-position of 2',5'-dideoxyadenosine precursors. For fluorinated analogs like 3'-fluoro-2',3'-dideoxyuridine, iododestannylation or phosphoramidite coupling is used . Characterization includes HPLC (≥95% purity validation), NMR for structural confirmation, and mass spectrometry for molecular weight verification (235.24 g/mol for 2',5'-dideoxyadenosine) .

Q. How does this compound inhibit adenylate cyclase (AC)?

- Answer : The compound acts as a non-competitive inhibitor by binding to the P-site of AC, reducing cAMP production. Reported IC50 values range from 2.7 µM (rat brain preparations) to 3 µM (general assays), with variations attributed to tissue-specific enzyme isoforms .

Q. What are the solubility and storage requirements for this compound?

- Answer : It is soluble in DMSO and should be stored at -20°C in lyophilized form to maintain stability. Post-reconstitution, aliquot and avoid freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound in neurodegenerative disease models?

- Answer : Use cellular models (e.g., Huntington’s disease with mHTT aggregates) and treat with 10–50 µM concentrations. Monitor autophagy markers (LC3-II, p62) and cAMP levels via ELISA. Validate findings with cAMP analogs (e.g., forskolin) to confirm AC-specific effects .

Q. What methodological considerations address discrepancies in reported IC50 values for adenylate cyclase inhibition?

- Answer : Variations arise from assay conditions (e.g., tissue source, enzyme isoform). Standardize assays using recombinant AC isoforms and include positive controls like SQ22536. Cross-validate with cAMP measurement techniques (e.g., radioimmunoassay vs. FRET-based sensors) .

Q. How does this compound compare to other dideoxynucleosides in HIV research?

- Answer : Unlike 2',3'-dideoxyadenosine (chain-terminating HIV RT inhibitor), this compound primarily targets AC, but its triphosphate derivative may compete with dATP for RT incorporation. Assess RT inhibition kinetics using gel-based primer extension assays .

Q. What are the implications of structural fluorination on nucleoside transporter affinity?

- Answer : Fluorination at the 5'-position may reduce interaction with equilibrative nucleoside transporters (ENTs), as seen with 2'-fluoro-2',3'-dideoxyadenosine (F-ddA). Perform competitive uptake assays using [³H]-labeled adenosine and ENT inhibitors (e.g., dipyridamole) .

Q. How can researchers resolve contradictions in autophagy induction vs. apoptosis in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。